N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-propylpentanamide
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Overview
Description
N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-propylpentanamide is an intricate compound featuring multiple fused ring systems and substituents. This compound garners interest due to its potential utility across various fields such as chemistry, biology, and medicine. Structurally, it belongs to the pyrazolo-pyrimidine class, recognized for diverse biological activities.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit protein kinase b (pkb or akt), a key component of intracellular signaling pathways regulating growth and survival .
Mode of Action
Compounds with similar structures have been reported to provide atp-competitive, nano-molar inhibitors with significant selectivity for inhibition of pkb over the closely related kinase pka .
Biochemical Pathways
The compound likely affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway, given that PKB is a key downstream component in this pathway . Activation of PKB promotes cell proliferation and survival through the phosphorylation of several enzyme or transcription factor substrates .
Pharmacokinetics
Similar compounds have demonstrated good preclinical drug metabolism and pharmacokinetics (dmpk) properties . These compounds showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo, and inhibition of tumor growth in a breast cancer xenograft model .
Result of Action
Similar compounds have shown to strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have shown promising anticancer activity against various cancer cell lines . These compounds are believed to interact with various enzymes and proteins, influencing biochemical reactions within the cell .
Cellular Effects
In cellular context, N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-propylpentanamide and its analogs have shown to influence cell function . They have been reported to have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is speculated that it exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have shown stability and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Similar compounds have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is likely that it interacts with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-propylpentanamide typically involves:
Initial preparation of 3-chlorophenylhydrazine.
Cyclization with diethyl ethoxymethylenemalonate.
Formation of the pyrazolo[3,4-d]pyrimidine core.
Subsequent functionalization at the 1 and 5 positions of the pyrazole ring.
Addition of 2-propylpentanoyl chloride to form the final compound.
Reaction conditions generally involve controlled temperatures, inert atmospheres (such as nitrogen or argon), and the use of catalysts or base conditions to facilitate various steps in the reaction sequence.
Industrial Production Methods
Industrial-scale production may incorporate continuous flow chemistry techniques to streamline the process and optimize yields. These methods enhance reaction efficiency, reduce by-products, and allow for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction
Can undergo oxidation to introduce hydroxyl or carbonyl groups.
Reduction reactions may involve hydrogenation of double bonds or reduction of nitro groups.
Substitution Reactions
Halo-substitution using nucleophiles like amines or thiols.
Electrophilic aromatic substitution to modify aromatic rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromic acid.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Nucleophiles such as sodium methoxide, aniline.
Major Products Formed
The reactions often yield derivatives with enhanced biological activity or altered physical properties, such as increased solubility or stability.
Scientific Research Applications
Chemistry
Used as a building block for synthesizing complex organic molecules.
Its structure allows for modifications leading to novel compounds with diverse applications.
Biology
Serves as a probe in biochemical assays to study enzyme functions and signaling pathways.
Medicine
Investigated for potential therapeutic uses, such as anti-inflammatory or anticancer agents.
Acts on specific molecular targets relevant to various diseases.
Industry
Utilized in the development of new materials with desired chemical and physical properties.
Comparison with Similar Compounds
Similar Compounds
N-{1-[1-(3-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-propylpentanamide.
N-{1-[1-(3-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-propylpentanamide.
Uniqueness
The presence of a 3-chlorophenyl group differentiates it from others, influencing its reactivity and interaction with biological targets.
This substitution can alter the compound's pharmacokinetic and pharmacodynamic properties, making it potentially more effective or specific in its applications.
Properties
IUPAC Name |
N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-propylpentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN7O/c1-4-7-16(8-5-2)23(32)28-20-11-15(3)29-31(20)22-19-13-27-30(21(19)25-14-26-22)18-10-6-9-17(24)12-18/h6,9-14,16H,4-5,7-8H2,1-3H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCBYNUEWOQMES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CC(=NN1C2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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